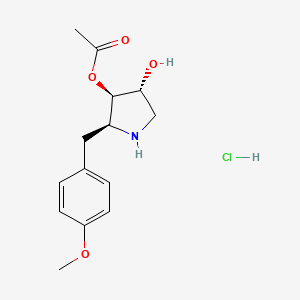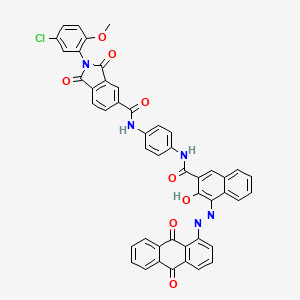![molecular formula C17H14N4O B12766266 1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine CAS No. 1140629-77-1](/img/structure/B12766266.png)
1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine is a compound belonging to the imidazoquinoxaline family. The structure of this compound consists of an imidazoquinoxaline core with a methoxyphenyl group attached, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of an iridium catalyst and visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and operationally simple synthetic strategies mentioned above can be adapted for larger-scale production. The use of transition-metal-free conditions and high-yielding reactions makes these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoxaline core.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving halogenated precursors.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated precursors and bases like potassium carbonate are often used in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the imidazoquinoxaline core, such as sulfone, hydroxyl, phenoxy, and alkylamino derivatives .
Scientific Research Applications
1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other biologically active molecules.
Biology: It has been studied for its effects on cellular processes, including cell growth and apoptosis.
Medicine: The compound has shown promise as an anticancer agent, particularly in the treatment of melanoma and acute myeloid leukemia
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets nucleophosmin 1 (NPM1), a nucleocytoplasmic shuttling protein frequently mutated in acute myeloid leukemia.
Pathways Involved: The compound induces selective proteasome-mediated degradation of mutant NPM1, leading to growth arrest and apoptosis of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine (EAPB0203): Another imidazoquinoxaline derivative with anticancer properties.
1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine (EAPB0503): A closely related compound with similar biological activities.
Uniqueness
1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine is unique due to its specific interaction with NPM1 and its ability to induce selective degradation of mutant proteins, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
1140629-77-1 |
|---|---|
Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H14N4O/c1-22-12-6-4-5-11(9-12)15-10-19-17-16(18)20-13-7-2-3-8-14(13)21(15)17/h2-10H,1H3,(H2,18,20) |
InChI Key |
ZPOPESYZMKXHSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C3N2C4=CC=CC=C4N=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)




![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)








